

[Val4] Angiotensin III: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest		
Compound Name:	[Val4] Angiotensin III	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Val4] Angiotensin III is a heptapeptide analog of Angiotensin III, a biologically active component of the renin-angiotensin system (RAS). Angiotensin III is formed by the enzymatic cleavage of the N-terminal aspartic acid from Angiotensin III. Like its parent compound, Angiotensin III and its analogs play a role in regulating blood pressure and fluid balance. [Val4] Angiotensin III, with the sequence Arg-Val-Tyr-Val-His-Pro-Phe, is a potent full agonist of the Gαq and β-arrestin 2 pathways, making it a valuable tool for research into the nuanced signaling of the RAS. This guide provides a comprehensive overview of the chemical properties and stability of [Val4] Angiotensin III, intended for researchers and professionals in drug development.

Chemical Properties

A solid understanding of the physicochemical properties of **[Val4] Angiotensin III** is essential for its handling, formulation, and use in experimental settings.



Property	Value	Source
Molecular Formula	C45H64N12O9	[1][2]
Molecular Weight	917.1 g/mol	[1][2]
Amino Acid Sequence	Arg-Val-Tyr-Val-His-Pro-Phe	[1]
Purity	>95% (commercially available)	[1]
Form	Lyophilized powder	[1]
pEC50 (Gαq)	8.31	[3]
pEC50 (βarr2)	8.44	[3]
Solubility	Data for the parent compound, Angiotensin III, indicates solubility in PBS (pH 7.2) at 1 mg/ml. Specific quantitative solubility data for [Val4] Angiotensin III in various solvents is not readily available.	[4]
pKa	Not empirically determined for [Val4] Angiotensin III. The pKa values of the individual amino acid side chains and the terminal groups will influence the overall charge of the peptide at a given pH.	
LogP	Not empirically determined for [Val4] Angiotensin III. The hydrophobicity of the constituent amino acids will determine its partitioning behavior.	

Stability



The stability of **[Val4] Angiotensin III** is a critical factor for its storage and for ensuring the reliability of experimental results. Peptides are susceptible to degradation through several mechanisms, including proteolysis, oxidation, and hydrolysis at extreme pH values.

Storage: For long-term storage, lyophilized **[Val4] Angiotensin III** should be kept at -80°C. For shorter periods, storage at -20°C is acceptable. Once reconstituted, it is recommended to aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.[3]

pH and Temperature Stability: Specific data on the half-life of **[Val4] Angiotensin III** at different pH values and temperatures are not available in the current literature. However, as a general principle for peptides, stability is often greatest at a neutral pH. Both acidic and basic conditions can lead to hydrolysis of peptide bonds. Elevated temperatures will accelerate degradation processes.

Enzymatic Degradation: Angiotensin III is a natural substrate for various peptidases. The primary route of Angiotensin II degradation to Angiotensin III is through the action of aminopeptidase A (APA), which cleaves the N-terminal aspartate.[5] Angiotensin III itself is further metabolized. While specific kinetic data for the enzymatic degradation of [Val4] Angiotensin III is not available, it is expected to be susceptible to cleavage by aminopeptidases. The substitution of the N-terminal Arginine may alter its recognition and cleavage kinetics by specific enzymes compared to the native Angiotensin III.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **[Val4] Angiotensin III** are not explicitly published. However, standard methodologies for peptide science are readily applicable.

Solid-Phase Peptide Synthesis (SPPS) of [Val4] Angiotensin III

This protocol is a general guide for the synthesis of the peptide Arg-Val-Tyr-Val-His-Pro-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.



Workflow for Solid-Phase Peptide Synthesis:



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Solid-Phase Peptide Synthesis Workflow

Methodology:

- Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, to yield a C-terminal amide. Swell the resin in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
- Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Phe-OH) using a
 coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add this
 solution to the deprotected resin and allow the reaction to proceed.
- Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
- Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, His, Val, Tyr, Val, Arg), using the appropriate side-chain protected amino acids (e.g., Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH).
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the
 resin and remove the side-chain protecting groups simultaneously by treating the resin with a
 cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water,
 triisopropylsilane).
- Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.



Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

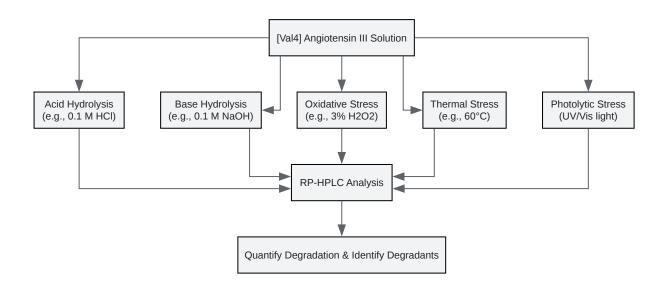
- Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used for peptide purification.
 - Mobile Phase A: Water with 0.1% TFA.
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. The specific gradient will need to be optimized for [Val4] Angiotensin III.
 - Detection: Monitor the elution profile at a wavelength of 214 or 280 nm.
- Fraction Collection: Collect the fractions corresponding to the main peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Stability Assessment

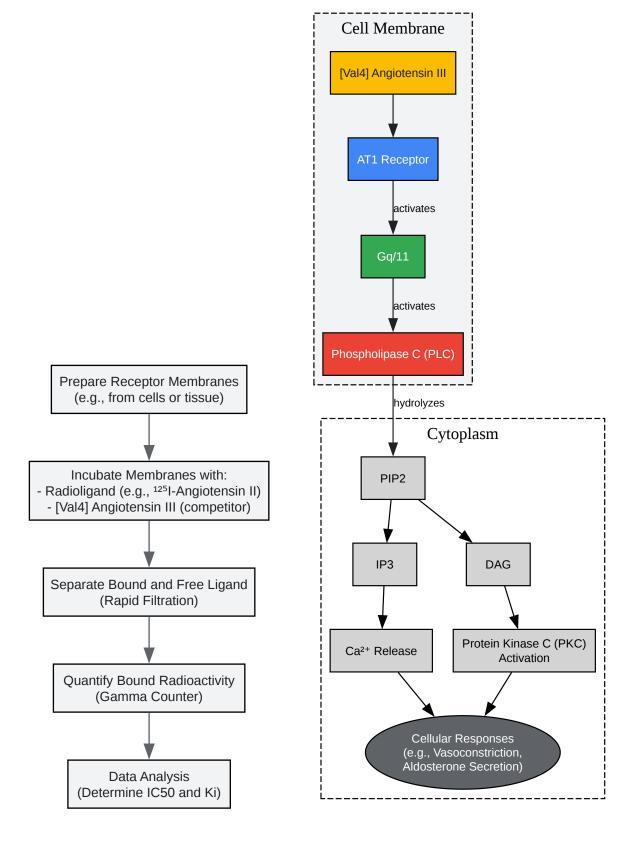
A stability-indicating HPLC method can be developed to assess the degradation of **[Val4] Angiotensin III** under various stress conditions.

Forced Degradation Study Workflow:

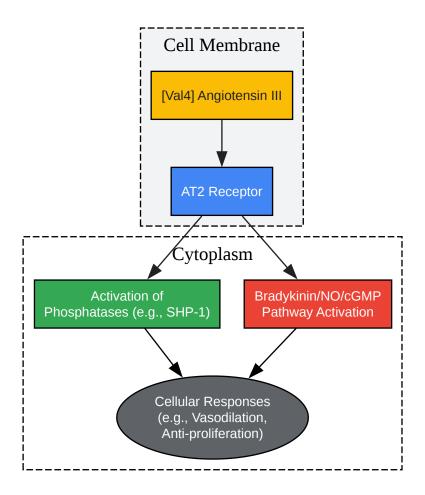












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